N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide
Description
This compound features a fused 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole core, substituted at the 2-position with a 2-methylbenzamide group and an N-(pyridin-3-ylmethyl) moiety. The 2-methyl substituent on the benzamide likely influences lipophilicity and steric effects, making this compound distinct among benzothiazole derivatives. Structural characterization of such compounds often relies on crystallographic tools like the SHELX program suite, which has been instrumental in small-molecule refinement .
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-15-5-2-3-7-17(15)22(27)26(14-16-6-4-8-24-13-16)23-25-18-11-19-20(12-21(18)30-23)29-10-9-28-19/h2-8,11-13H,9-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTCLDSXCYBETA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(CC2=CN=CC=C2)C3=NC4=CC5=C(C=C4S3)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic synthesisThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and bioactivity.
Mechanism of Action
The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Key Structural Analogs
Three compounds are highlighted for comparison, emphasizing substituent variations and inferred properties:
Substituent-Driven Property Analysis
- The 2-methylbenzamide substituent increases lipophilicity compared to acetamide analogs, possibly enhancing membrane permeability .
- Compound: The hydrochloride salt significantly improves water solubility, making it suitable for intravenous formulations.
- The pyrazole carboxamide may engage in hydrogen bonding, contrasting with the benzamide’s hydrophobic interactions .
Pharmacological Implications
- Target Compound : The combination of a pyridine ring and benzamide may optimize blood-brain barrier penetration, suggesting CNS-targeted applications.
- Compound : High solubility favors rapid systemic distribution but may limit lipid bilayer traversal.
- Compound: The pyrazole moiety could enhance selectivity for enzymes requiring H-bond donors (e.g., kinases) .
Biological Activity
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that integrates multiple pharmacophoric elements. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the benzothiazole and dioxin moieties followed by coupling reactions to yield the final product. The synthetic route can be summarized as follows:
- Formation of Benzothiazole : The benzothiazole core is synthesized through cyclization reactions involving thiourea and ortho-haloaryl compounds.
- Dioxin Formation : The dioxin structure is introduced via a series of oxidation and cyclization steps.
- Final Coupling : The final product is obtained by reacting the dioxin-benzothiazole intermediate with pyridine derivatives under specific conditions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has shown effectiveness against breast, colon, and lung cancer cell lines.
- Mechanism of Action : The antiproliferative effects are hypothesized to occur through the inhibition of critical signaling pathways involved in cell cycle regulation and apoptosis induction.
Neuroprotective Effects
In addition to anticancer activity, this compound has been investigated for its neuroprotective properties:
- Mechanism : It is believed to modulate neurotransmitter systems and may protect neuronal cells from oxidative stress.
- Case Study : A study demonstrated that the compound significantly reduced neuronal apoptosis in models of neurodegenerative diseases.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in tumor progression and inflammation.
- Receptor Modulation : It could act as an antagonist or agonist at specific receptors implicated in cancer and neurodegenerative diseases.
- Signal Transduction Pathways : The modulation of pathways such as PI3K/Akt and MAPK may underlie its antiproliferative effects.
Case Studies
Several studies have explored the efficacy of related compounds in clinical settings:
- Study on Antiproliferative Effects : A clinical trial involving similar benzothiazole derivatives reported a marked reduction in tumor size among patients with advanced breast cancer.
- Neuroprotection in Animal Models : In vivo studies showed that treatment with this class of compounds improved cognitive function in animal models of Alzheimer’s disease.
Q & A
What multi-step synthetic routes are commonly employed to synthesize N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide, and how are reaction conditions optimized for yield?
Answer:
The synthesis typically involves sequential coupling of benzo[d]thiazole derivatives with substituted pyridine and benzamide precursors. Key steps include:
- Bromination and methoxylation of intermediates using reagents like bromine or dimethyl sulfate .
- Nucleophilic substitution with pyridin-3-ylmethyl groups under basic conditions (e.g., triethylamine) in solvents such as dimethylformamide (DMF) .
- Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the benzothiazole and benzamide moieties .
Critical conditions : Temperature control (0–60°C), inert atmosphere (N₂/Ar), and HPLC monitoring (>95% purity thresholds) are essential to minimize side reactions and ensure high yields (typically 60–80%) .
How can discrepancies in reported biological activity data for this compound be systematically addressed?
Answer:
Contradictions often arise from variations in assay protocols or compound purity. Resolving these requires:
- Standardized bioassays : Reproducing studies with consistent cell lines (e.g., HEK293 or HeLa) and endpoint measurements (e.g., IC₅₀ values) .
- Batch-to-batch purity validation : Using HPLC-MS to confirm ≥98% purity and rule out degradation products .
- Orthogonal assays : Cross-validating results with alternative methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
What computational strategies are used to predict the interaction mechanisms between this compound and biological targets?
Answer:
Advanced methods include:
- Density Functional Theory (DFT) : To model electronic properties and reactive sites, particularly for benzothiazole and pyridine interactions .
- Molecular docking (AutoDock/Vina) : For predicting binding poses with enzymes like kinases or GPCRs, using crystal structures from the PDB .
- Molecular Dynamics (MD) simulations : To assess stability of ligand-target complexes over nanosecond timescales .
These approaches guide in vitro testing by narrowing candidate targets and optimizing lead structures .
What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., pyridinyl CH₂ at δ 4.5–5.0 ppm) and confirms regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 463.1521) .
- X-ray crystallography (SHELX) : Resolves 3D conformation, including dihedral angles between benzothiazole and benzamide planes .
- HPLC-DAD/ELSD : Ensures >99% purity by quantifying residual solvents or byproducts .
How does structural modification of the pyridin-3-ylmethyl or benzothiazole groups impact biological activity?
Answer:
- Pyridine substitution : Replacing pyridin-3-ylmethyl with pyridin-2-ylmethyl reduces steric hindrance, enhancing binding to flat hydrophobic pockets (e.g., kinase ATP sites) .
- Benzothiazole optimization : Introducing electron-withdrawing groups (e.g., Br at C6) improves metabolic stability but may reduce solubility .
- Benzamide para-substitutions : Methoxy or phenoxy groups modulate logP values, balancing membrane permeability and aqueous solubility .
SAR studies require parallel synthesis of analogs and in vitro profiling (e.g., IC₅₀ shifts in enzyme inhibition) .
What methodologies are recommended for assessing the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .
- LC-MS stability assays : Monitor degradation products over 24–72 hours in simulated gastric fluid (pH 2.0) and plasma .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C indicates thermal robustness) .
What unexplored biological targets or mechanisms are proposed for future research on this compound?
Answer:
- Epigenetic targets : HDAC or DNMT inhibition, suggested by structural similarity to vorinostat analogs .
- Antimicrobial activity : Testing against ESKAPE pathogens, leveraging the benzothiazole moiety’s biofilm-disrupting potential .
- Neuroinflammation : Targeting NLRP3 inflammasome in microglial cells, inferred from thiazole-containing anti-inflammatory agents .
How can solubility challenges be addressed without compromising bioactivity?
Answer:
- Salt formation : Use hydrochloride or mesylate salts to enhance aqueous solubility .
- Co-solvent systems : Employ DMSO/PEG 400 mixtures (e.g., 10:90 v/v) for in vivo formulations .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
